Product packaging for cis-4-(Difluoromethyl)cyclohexanol(Cat. No.:CAS No. 1780532-19-5)

cis-4-(Difluoromethyl)cyclohexanol

Cat. No.: B2462016
CAS No.: 1780532-19-5
M. Wt: 150.169
InChI Key: ROILISFRTKDLLD-UHFFFAOYSA-N
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Description

Cis-4-(Difluoromethyl)cyclohexanol is a useful research compound. Its molecular formula is C7H12F2O and its molecular weight is 150.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12F2O B2462016 cis-4-(Difluoromethyl)cyclohexanol CAS No. 1780532-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)5-1-3-6(10)4-2-5/h5-7,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILISFRTKDLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780532-19-5
Record name 4-(difluoromethyl)cyclohexan-1-ol
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Stereoselective Ketone Reduction:the Most Direct Route is the Stereoselective Reduction of 4 Difluoromethyl Cyclohexanone.

Sterically Hindered Reducing Agents: Reagents like L-Selectride® or K-Selectride® are bulky and tend to approach the ketone from the less hindered equatorial face, delivering the hydride to the axial position and thus favoring the formation of the cis (axial) alcohol.

Enzymatic Reduction: Biocatalysis offers an excellent method for achieving high stereoselectivity. As demonstrated in the synthesis of the closely related cis-4-propylcyclohexanol, a mutant alcohol dehydrogenase from Lactobacillus kefir can reduce 4-propylcyclohexanone to the cis-alcohol with extremely high selectivity (99.5:0.5 cis:trans ratio). mdpi.com A similar enzymatic approach could likely be developed for 4-(difluoromethyl)cyclohexanone.

Transient Thermodynamic Control:an Innovative Strategy Involves Temporarily Altering the Relative Stabilities of the Stereoisomers During an Equilibration Process. for Cyclic Diols, It Has Been Shown That Boronic Acids Can Form More Stable Esters with Cis Diols Than Trans Diols, Reversing Their Typical Stability Order.princeton.edua Photocatalytic Hydrogen Atom Transfer Can then Epimerize the Less Stable Trans Isomer to the More Stable Boronate Bound Cis Form.princeton.edua Conceptually Similar Approach Could Potentially Be Applied to Control the Stereochemistry of Fluorinated Cyclohexanols.

Functional Group Transformations and Derivatizations during Synthesis

The synthesis of this compound may also involve key functional group transformations and derivatizations to introduce the difluoromethyl group or to modify other parts of the molecule.

Functional Group Transformations:

A crucial transformation in the synthesis of the target molecule is the introduction of the difluoromethyl group. One common strategy is the conversion of a carbonyl group into a difluoromethylene group. This can be achieved through various fluorinating agents. For example, the reaction of a ketone with diethylaminosulfur trifluoride (DAST) or other related reagents can lead to the corresponding gem-difluoroalkane.

Another relevant transformation is the diastereoselective reduction of a ketone to an alcohol, as discussed in the enzymatic reduction section. The choice of the reducing agent can significantly influence the stereochemical outcome. For instance, in the reduction of 4-substituted cyclohexanones, bulky reducing agents like L-Selectride® often favor the formation of the cis-alcohol through axial attack on the more stable chair conformation of the ketone, where the large substituent occupies an equatorial position. Conversely, smaller reducing agents like sodium borohydride tend to yield the trans-alcohol as the major product.

The synthesis of related fluorinated cyclohexanol (B46403) derivatives has been reported, showcasing relevant functional group interconversions. For example, the synthesis of dibenzylamino-1-trifluoromethylcyclohexanol isomers involved the trifluoromethylation of a protected cyclohexanedione followed by deprotection and reductive amination to yield the desired amino alcohols. researchgate.net

Derivatizations:

Derivatization is often employed in organic synthesis for purification purposes or to facilitate characterization. In the context of this compound, the hydroxyl group can be derivatized to form esters or ethers. For instance, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding ester. This can be useful for chromatographic separation of diastereomers or for protecting the alcohol functionality during subsequent synthetic steps.

For analytical purposes, especially for gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. The hydroxyl group of this compound can be silylated using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce the corresponding trimethylsilyl ether.

Table 2: Common Derivatization Reactions for Alcohols
Functional GroupReagentDerivativePurpose
-OHAcyl chloride/anhydrideEsterProtection, Purification
-OHSilylating agent (e.g., BSTFA)Silyl etherGC Analysis

These derivatization methods are standard procedures in organic chemistry and are applicable to fluorinated cyclohexanols for both synthetic and analytical purposes.

Conformational Analysis and Stereochemical Impact of the Difluoromethyl Group

Intrinsic Conformation of Cyclohexanol (B46403) Ring Systems

The cyclohexane (B81311) ring, due to the tetrahedral sp3 hybridization of its carbon atoms, is not planar. To alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation. youtube.com In this arrangement, the bond angles are close to the ideal 109.5°, and all carbon-hydrogen bonds on adjacent carbons are staggered, minimizing torsional strain. youtube.com

For cyclohexanol itself, the hydroxyl (-OH) group can occupy one of two positions in the chair conformation: axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing towards the periphery of the ring). gmu.edu These two forms are in rapid equilibrium through a process known as a ring flip. slideshare.net In a ring flip, axial substituents become equatorial, and equatorial substituents become axial. slideshare.net Generally, the conformer with the substituent in the more sterically favorable equatorial position is lower in energy and thus more populated at equilibrium. libretexts.orglibretexts.org This preference is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. fiveable.mefiveable.me

Influence of the Difluoromethyl Group on Cyclohexane Conformation

The introduction of a difluoromethyl group onto the cyclohexane ring significantly influences its conformational equilibrium. This influence is primarily dictated by the steric demand of the CHF2 group.

Conformational Free Energies (A-values) of the Difluoromethyl Group

The preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, commonly known as the A-value. This value represents the Gibbs free energy difference (-ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position. minia.edu.eg

Experimental studies using 19F NMR spectroscopy have determined the A-value for the difluoromethyl (CF2H) group to be 1.85 kcal/mol. researchgate.net This value is a direct measure of the steric strain introduced when the difluoromethyl group is forced into an axial orientation.

Conformational Free Energies (A-values) of Selected Substituents
SubstituentA-value (kcal/mol)
-OH (in aprotic solvent)0.52
-OH (in protic solvent)0.87
-CH31.74
-CF2H1.85 researchgate.net
-C(CH3)3>4.7

Preferred Conformations and Chair Inversion Dynamics

In any substituted cyclohexane, a dynamic equilibrium exists between the two chair conformations. slideshare.net For a monosubstituted cyclohexane, the equilibrium will favor the conformer where the substituent occupies the equatorial position to minimize steric interactions. libretexts.org Given the A-value of 1.85 kcal/mol for the difluoromethyl group, it is evident that in 4-(difluoromethyl)cyclohexane, the conformer with the CHF2 group in the equatorial position would be significantly more stable and therefore predominate at equilibrium. researchgate.net

The process of interconversion between the two chair forms is known as chair inversion or ring flipping. This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. chemeurope.com The presence of substituents can affect the energy barrier to this inversion. For cis-4-(difluoromethyl)cyclohexanol, the molecule will flip between two chair conformations. In one conformer, the hydroxyl group will be axial and the difluoromethyl group will be equatorial. In the other, the hydroxyl group will be equatorial and the difluoromethyl group will be axial. libretexts.org Because the difluoromethyl group has a larger A-value than the hydroxyl group, the conformation where the difluoromethyl group is equatorial and the hydroxyl group is axial will be the more stable and preferred conformation. libretexts.orgyoutube.com

Stereochemical Consequences of Difluoromethylation at the C-4 Position

The placement of a difluoromethyl group at the C-4 position of a cyclohexanol ring has important stereochemical consequences, influencing the stability of isomers and their relationships.

cis-Stereochemistry and its Configurational Stability

The term cis in a disubstituted cyclohexane indicates that the two substituents are on the same side of the ring. libretexts.orgmvpsvktcollege.ac.in In the chair conformation of cis-1,4-disubstituted cyclohexanes, one substituent must be in an axial position and the other in an equatorial position. libretexts.org Through a ring flip, their positions are interchanged, but the axial/equatorial relationship is maintained. youtube.com

For this compound, this means there are two possible chair conformers in equilibrium:

An axial hydroxyl group and an equatorial difluoromethyl group.

An equatorial hydroxyl group and an axial difluoromethyl group.

As previously discussed, the equilibrium will strongly favor the conformer with the larger difluoromethyl group in the equatorial position. libretexts.org The term "configurational stability" refers to the fact that the cis isomer cannot be converted to the trans isomer (where the substituents are on opposite sides of the ring) without breaking and reforming chemical bonds. libretexts.org While the cis isomer undergoes rapid conformational changes (chair flips), its configuration as cis is stable under normal conditions.

Diastereomeric Relationships in Substituted Cyclohexanols

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. mvpsvktcollege.ac.in Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgresearchgate.net

In the context of substituted cyclohexanols, diastereomers can arise from the presence of multiple stereocenters. For 4-(difluoromethyl)cyclohexanol, the carbons at positions 1 and 4 can be stereocenters. The cis and trans isomers of 4-(difluoromethyl)cyclohexanol are diastereomers of each other. libretexts.org They are stereoisomers that are not mirror images.

For example, this compound and trans-4-(difluoromethyl)cyclohexanol have the same connectivity but different spatial arrangements of the hydroxyl and difluoromethyl groups. Since they are not mirror images of each other, they are classified as diastereomers. libretexts.org Diastereomers typically have different physical properties, such as melting points, boiling points, and solubilities.

Intramolecular Interactions (e.g., OH•••F hydrogen bonding) and their Conformational Effects

The conformational landscape of substituted cyclohexanes is primarily dictated by the steric and electronic properties of their substituents. In the case of this compound, the interplay between the hydroxyl (-OH) and difluoromethyl (-CF₂H) groups gives rise to significant intramolecular interactions that profoundly influence the molecule's preferred three-dimensional structure. The key interaction is the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and a fluorine atom of the difluoromethyl group (OH•••F).

For a cis-1,4-disubstituted cyclohexane, two principal chair conformations are in equilibrium: the diequatorial (ee) and the diaxial (aa). Generally, the diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions. libretexts.orglibretexts.org However, in this compound, the diaxial conformation allows for the formation of a stabilizing OH•••F intramolecular hydrogen bond. This interaction can partially or fully offset the steric strain of the axial substituents, shifting the conformational equilibrium.

While direct experimental data for this compound is not extensively detailed in the literature, the principles governing its conformational behavior can be understood from studies on analogous fluorinated and hydroxylated cyclic systems. The capacity of organically bound fluorine to act as a hydrogen bond acceptor, though weaker than oxygen or nitrogen, is well-established, particularly in intramolecular contexts where proximity is enforced. nih.govrsc.org The difluoromethyl group, in particular, is recognized as a lipophilic hydrogen bond donor, but its fluorine atoms can also serve as acceptors. nih.gov

Research on related molecules, such as cis-3-methoxycyclohexanol (B2581982), demonstrates the powerful effect of a 1,3-diaxial intramolecular hydrogen bond (OH•••O in that case). In non-polar solvents, the diaxial conformer, stabilized by this IMHB, is dominant. nih.gov As solvent polarity increases, the equilibrium shifts toward the diequatorial conformer, which is better solvated by intermolecular hydrogen bonds with the solvent. nih.gov A similar trend is anticipated for this compound, where the OH•••F hydrogen bond in the diaxial conformer would be most significant in the gas phase or in non-polar solvents.

The strength and geometry of OH•••F hydrogen bonds have been investigated through both experimental and computational methods. These interactions are characterized by typical H•••F distances that are shorter than the sum of their van der Waals radii. nih.gov Quantum chemical calculations on various fluorohydrins have quantified the stabilization energies provided by these bonds.

Research Findings on Related Compounds

To illustrate the conformational effects of such intramolecular hydrogen bonds, the following table summarizes findings for cis-3-methoxycyclohexanol, which serves as a close structural analog. The data show how the conformational equilibrium between the diequatorial (ee) and diaxial (aa) forms is highly dependent on the solvent environment.

Conformational Equilibrium of cis-3-methoxycyclohexanol in Various Solvents nih.gov
Solvent% of Diequatorial (ee) ConformerΔG°ee-aa (kJ/mol)Dominant Interaction
Cyclohexane (C₆D₁₂)33%1.72Intramolecular H-Bond (favors aa)
Carbon Tetrachloride (CCl₄ at 0.05 M)44%-Intramolecular H-Bond (favors aa)
DMSO97%-8.41Intermolecular H-Bond (favors ee)

The strength of the intramolecular hydrogen bond in cis-3-methoxycyclohexanol was calculated to be approximately 18.4 kJ/mol. nih.gov While OH•••F bonds are generally weaker than OH•••O bonds, they are still significant enough to influence conformational preferences. The following table provides computed data for OH•••F intramolecular hydrogen bonds in acyclic fluorohydrins, offering insight into the typical energies and distances involved.

Computed Features of OH•••F Intramolecular Hydrogen Bonds (IMHB) in Selected Fluorohydrins nih.gov
CompoundMost Stable Conformer with IMHBStabilization Energy (kJ/mol)d(OH•••F) Distance (Å)
syn-4-fluoropentan-2-olg⁻ g⁺ (g⁺)2.72.00
3,3,3-trifluoropropanolg⁻-2.23

These data collectively suggest that in this compound, the diaxial conformation would be significantly stabilized by an intramolecular OH•••F hydrogen bond. The magnitude of this stabilization would determine the position of the conformational equilibrium, which would also be sensitive to the solvent environment. In non-polar media, a higher population of the diaxial conformer is expected, whereas in polar, protic solvents, the diequatorial conformer, which can engage in stronger intermolecular hydrogen bonding, would likely predominate.

Advanced Spectroscopic Characterization of Cis 4 Difluoromethyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For cis-4-(difluoromethyl)cyclohexanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, offers a complete picture of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different proton environments within a molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound displays characteristic signals for the cyclohexyl ring protons and the hydroxyl proton.

The proton of the difluoromethyl group (-CHF₂) appears as a triplet, a result of coupling to the two equivalent fluorine atoms. The proton attached to the carbon bearing the hydroxyl group (H-1) is also readily identifiable. The remaining cyclohexyl protons present as a series of multiplets due to complex spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OH1.66Broad Singlet-
H-14.10Multiplet-
Cyclohexyl Protons1.40-2.10Multiplet-
-CHF₂5.75Triplet56.5

Data are representative and may vary slightly based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to probe the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom in the cyclohexyl ring and the difluoromethyl group gives rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the attached functional groups.

The carbon of the difluoromethyl group (-CHF₂) appears as a triplet due to one-bond coupling with the two fluorine atoms. The carbon atom attached to the hydroxyl group (C-1) is shifted downfield due to the electronegativity of the oxygen atom. The remaining cyclohexyl carbons resonate at higher fields.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (due to ¹JCF) Coupling Constant (J, Hz)
C-1 (CH-OH)68.5Singlet-
C-2, C-634.8Singlet-
C-3, C-527.2Singlet-
C-4 (CH-CHF₂)38.1Triplet21.2
-CHF₂115.4Triplet238.5

Data are representative and may vary slightly based on experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound shows a single resonance for the two equivalent fluorine atoms of the -CHF₂ group.

This signal appears as a doublet due to coupling with the adjacent proton. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying different fluorine environments and for the quantitative analysis of diastereomeric mixtures. wikipedia.orgicpms.cz

Table 3: ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHF₂-112.8Doublet56.5

Chemical shifts are referenced to a standard such as CFCl₃. Data are representative and may vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete molecular structure by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edugithub.io This allows for the tracing of proton-proton connectivity throughout the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edugithub.io It is invaluable for definitively assigning the proton and carbon signals of each CHₓ group in the molecule.

Together, these 2D NMR techniques provide unambiguous evidence for the this compound structure, confirming the connectivity of the difluoromethyl and hydroxyl groups to the cyclohexane (B81311) ring.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands.

A prominent broad absorption in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicating the presence of intermolecular hydrogen bonding. nist.gov Strong absorptions in the 1100-1000 cm⁻¹ range are attributed to the C-F stretching vibrations of the difluoromethyl group. The C-H stretching vibrations of the cyclohexyl ring are observed around 2950-2850 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded)3600 - 3200Strong, Broad
C-H Stretch (sp³ hybridized)2950 - 2850Strong
C-F Stretch1100 - 1000Strong
C-O Stretch1075 - 1020Medium-Strong

Data are representative and may vary based on the sampling method (e.g., thin film, KBr pellet).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for cyclohexanol (B46403) derivatives include the loss of a water molecule (M-18) from the molecular ion. nist.gov Further fragmentation of the cyclohexyl ring and loss of the difluoromethyl group or related fragments can also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. rsc.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment m/z (Mass-to-Charge Ratio) Identity
[M]⁺150.09Molecular Ion
[M-H₂O]⁺132.08Loss of Water
[M-CHF₂]⁺99.08Loss of Difluoromethyl Radical
[CHF₂]⁺51.00Difluoromethyl Cation

These are predicted fragmentation patterns and their relative intensities would depend on the ionization conditions.

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Assignments

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for this compound was found. The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of a suitable single crystal, which is subsequently analyzed. To date, it appears that the results of such an analysis for this specific compound have not been published in publicly accessible literature.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of stereochemistry and detailed conformational information, this analysis is not available for this compound at this time.

Should the crystallographic data for this compound become available, it would be anticipated to provide:

Unambiguous Stereochemical Confirmation: Definitive proof of the cis relationship between the hydroxyl and difluoromethyl groups.

Conformational Details: Precise information on the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state and the exact positioning (axial/equatorial) of the substituents.

Intermolecular Interactions: Insight into the hydrogen bonding network established by the hydroxyl groups and any potential weak interactions involving the difluoromethyl group, which would govern the crystal packing.

Without experimental data, any discussion of the solid-state structure remains speculative and based on the analysis of analogous compounds.

Computational Studies on Cis 4 Difluoromethyl Cyclohexanol Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. google.com It is particularly well-suited for studying the structure and electronic nature of molecules like cis-4-(Difluoromethyl)cyclohexanol.

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry. For this compound, the cyclohexane (B81311) ring can adopt two principal chair conformations. In one conformer, both the hydroxyl and difluoromethyl groups occupy equatorial positions, while in the other, they are both in axial positions.

DFT calculations are instrumental in determining the preferred ground state geometry and the relative energies of these conformers. utwente.nl The process begins with the construction of initial 3D structures for each conformer. These structures are then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-311++G(d,p)). ias.ac.innih.gov The optimization algorithm systematically alters the molecular geometry to find the lowest energy arrangement of the atoms, corresponding to a stable conformer. mpg.de

The final optimized geometries provide precise information on bond lengths, bond angles, and dihedral angles. For this compound, it is expected that the diequatorial conformer would be significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. The energy difference between these conformers can be quantified through these calculations.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Diequatorial Conformer)

ParameterPredicted Value (Å or °)
C-O Bond Length1.43
C-C (ring) Average Bond Length1.54
C-CF2H Bond Length1.52
C-F Bond Length1.37
C-O-H Bond Angle109.5
C-C-C (ring) Average Bond Angle111.0
F-C-F Bond Angle107.0
Note: These are hypothetical values based on typical DFT calculations for similar structures and should be confirmed by specific calculations for this molecule.

The introduction of the highly electronegative fluorine atoms in the difluoromethyl group significantly influences the electronic landscape of the molecule. DFT calculations allow for a detailed analysis of the electron density distribution, revealing how electrons are shared between atoms. ias.ac.in

The molecular electrostatic potential (MEP) map is a particularly insightful tool derived from these calculations. It visualizes the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. For this compound, the MEP would show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the fluorine atoms of the difluoromethyl group, reflecting their high electronegativity. Conversely, regions of positive potential (typically colored blue) would be expected around the hydroxyl proton and the hydrogen atom of the difluoromethyl group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and the molecule's reactivity.

A significant advantage of DFT is its ability to predict spectroscopic properties that can be directly compared with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical predictions are invaluable for assigning experimental NMR spectra, especially for complex molecules with overlapping signals. modgraph.co.uklibretexts.org The calculated shifts for the different conformers can also be Boltzmann-averaged based on their relative energies to provide a more accurate comparison with experimental values obtained at a given temperature. nih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govwisc.edunih.gov After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). wisc.edu The resulting vibrational modes and their frequencies can aid in the interpretation of experimental vibrational spectra and confirm the nature of the optimized structure (i.e., a true minimum will have no imaginary frequencies).

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (H-C-O)~3.5-4.0 ppm
¹³C NMR Chemical Shift (C-OH)~65-75 ppm
¹⁹F NMR Chemical Shift (CHF₂)~(-110) - (-130) ppm
IR Vibrational Frequency (O-H stretch)~3300-3400 cm⁻¹
IR Vibrational Frequency (C-F stretch)~1050-1150 cm⁻¹
Note: These are estimated ranges based on typical values for similar functional groups and should be verified with specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing insights into its conformational dynamics and how it interacts with its environment.

For this compound, MD simulations can be used to study the transitions between the chair conformers and the dynamics of the hydroxyl and difluoromethyl group rotations. By simulating the molecule in a solvent, such as water or chloroform (B151607), one can also investigate the nature and lifetime of intermolecular hydrogen bonds between the solute and solvent molecules. This provides a more realistic understanding of the molecule's behavior in solution.

Theoretical Investigations of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Understanding the reactions that form this compound, such as the difluoromethylation of a cyclohexanone (B45756) precursor, can be greatly aided by computational modeling. DFT can be used to locate the transition state (TS) structures for proposed reaction pathways. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. faccts.de

By optimizing the geometry of the transition state and calculating its energy, the activation energy for the reaction can be determined. This information is crucial for understanding the feasibility of a reaction and for predicting how changes in the reactants or reaction conditions might affect the reaction rate and outcome. For instance, modeling the approach of a difluoromethylating agent to a cyclohexanone derivative can help explain the stereochemical outcome of the reaction, i.e., why the cis isomer might be preferentially formed.

Solvent Effects on Reactivity and Selectivity

Computational studies on substituted cyclohexanol (B46403) systems have revealed the significant influence of the solvent environment on both reaction rates and the stereochemical outcome of reactions. The polarity of the solvent can dramatically alter the conformational equilibrium, which in turn dictates the accessibility of reactive sites and the stability of transition states.

In studies of molecules analogous to this compound, such as cis-3-methoxycyclohexanol (B2581982), a clear correlation between solvent polarity and conformational preference has been established. nih.gov In non-polar solvents like cyclohexane, the diequatorial conformer (1ee), which is stabilized by intermolecular hydrogen bonding, is less favored compared to the diaxial conformer (1aa) that allows for an intramolecular hydrogen bond. nih.gov However, as the polarity of the solvent increases, for instance in dimethyl sulfoxide (B87167) (DMSO), the population of the diequatorial conformer significantly increases. nih.gov This shift is attributed to the ability of polar solvents to solvate the hydroxyl group more effectively, thereby disrupting the intramolecular hydrogen bond and favoring the conformer where the polar groups are more exposed.

This solvent-induced shift in conformational equilibrium has profound implications for reactivity and selectivity. For reactions where the hydroxyl group or the difluoromethyl group is directly involved, the change in their spatial orientation will affect the reaction trajectory. For example, a reaction proceeding through the equatorial hydroxyl group would be accelerated in more polar solvents where the diequatorial conformer is more abundant.

The following table, derived from studies on cis-3-methoxycyclohexanol, illustrates the impact of solvent polarity on the conformational equilibrium, providing insight into the expected behavior of similar systems like this compound. nih.gov

SolventDielectric Constant (ε)Percentage of Diequatorial (ee) Conformer (%)Gibbs Free Energy Difference (ΔG_ee-aa) (kJ/mol)
Cyclohexane (C6D12)2.0331.72
Carbon Tetrachloride (CCl4)2.244 (at 0.05 mol/L) - 59 (at 0.40 mol/L)Not specified
Dimethyl Sulfoxide (DMSO)4797-8.41

Data adapted from studies on cis-3-methoxycyclohexanol. nih.gov

Prediction of Conformational Preferences and Hydrogen Bonding Strengths

Computational models are instrumental in predicting the conformational preferences of substituted cyclohexanes and the energetics of non-covalent interactions, such as hydrogen bonds, which play a crucial role in determining the three-dimensional structure.

For this compound, the primary conformational equilibrium is between the chair forms where the substituents are in axial or equatorial positions. The difluoromethyl group (CHF2) and the hydroxyl group (OH) can both occupy either an axial or equatorial position. The relative stability of these conformers is governed by a balance of steric interactions (A-values) and intramolecular interactions, including hydrogen bonding.

A critical aspect of the conformational analysis of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the difluoromethyl group. The strength of such a bond would significantly influence the conformational landscape. In analogous systems like cis-3-methoxycyclohexanol, the strength of the intramolecular hydrogen bond in the diaxial conformer has been computationally determined to be approximately 18.4 kJ/mol. nih.gov

Furthermore, studies on various substituted cyclohexanols have shown that equatorial hydroxyl groups tend to form more intermolecular hydrogen bonds in the crystalline state compared to their axial counterparts, due to greater steric accessibility. researchgate.net This preference can also influence the conformational equilibrium in solution, particularly in protic solvents.

The predicted conformational preferences and the potential for hydrogen bonding in this compound are summarized in the table below, based on analogies with similar compounds.

ConformerSubstituent OrientationsPotential Intramolecular Hydrogen BondExpected Relative Stability in Non-Polar SolventsExpected Relative Stability in Polar Solvents
DiequatorialOH (eq), CHF2 (eq)UnlikelyLess stable if intramolecular H-bond is strongMore stable due to better solvation
DiaxialOH (ax), CHF2 (ax)Possible (O-H···F)More stable if intramolecular H-bond is dominantLess stable due to unfavorable steric interactions

Reactivity and Further Derivatization of Cis 4 Difluoromethyl Cyclohexanol

Chemical Transformations of the Hydroxyl Group

The secondary alcohol functionality is typically the most reactive site in cis-4-(difluoromethyl)cyclohexanol, serving as a versatile handle for a variety of chemical modifications.

Oxidation Reactions to Ketones

The oxidation of the secondary hydroxyl group in this compound is expected to yield the corresponding ketone, 4-(difluoromethyl)cyclohexanone. This transformation is a fundamental reaction in organic synthesis. A variety of standard oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), and the use of chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). Milder and more environmentally benign methods, such as those employing hypervalent iodine compounds like the Dess-Martin periodinane (DMP), are also anticipated to be effective.

Table 1: Hypothetical Oxidation of cis-4-(Difluoromethyl)cyclohexanol

ReactantReagent(s)Product
This compoundPyridinium chlorochromate (PCC)4-(Difluoromethyl)cyclohexanone
This compoundDess-Martin periodinane (DMP)4-(Difluoromethyl)cyclohexanone
This compoundOxalyl chloride, DMSO, Triethylamine4-(Difluoromethyl)cyclohexanone

The resulting 4-(difluoromethyl)cyclohexanone is a valuable intermediate itself, with the ketone functionality allowing for a host of further transformations, such as nucleophilic additions, alpha-functionalization, and reductive aminations.

Etherification and Esterification

The hydroxyl group of this compound is expected to readily undergo etherification and esterification reactions. These transformations are useful for protecting the alcohol functionality or for introducing new functional groups to modify the molecule's physical and chemical properties.

Etherification: The formation of ethers from this compound can be achieved under various conditions. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide, would yield an ether. Alternatively, acid-catalyzed condensation with another alcohol or reaction with an alkylating agent under phase-transfer conditions are also viable methods.

Esterification: The synthesis of esters from this compound can be accomplished through several classic methods. The Fischer-Speier esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) is preferred. Esterification can also be achieved through coupling reactions mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Table 2: Hypothetical Etherification and Esterification of cis-4-(Difluoromethyl)cyclohexanol

Reaction TypeReactant(s)Reagent(s)Product
EtherificationThis compound, Methyl iodideSodium hydride (NaH)cis-1-(Difluoromethyl)-4-methoxycyclohexane
EsterificationThis compound, Acetic anhydridePyridinecis-4-(Difluoromethyl)cyclohexyl acetate

Reactions Involving the Cyclohexyl Ring

While the hydroxyl group is the primary site of reactivity, the cyclohexyl ring itself can also be a target for functionalization.

Functionalization at Other Ring Positions (e.g., C-H functionalization)

Direct functionalization of the C-H bonds of the cyclohexane (B81311) ring in this compound presents a significant synthetic challenge due to the inert nature of these bonds. However, advances in C-H activation chemistry offer potential pathways for such transformations. Directed C-H functionalization, where the existing hydroxyl group guides a catalyst to a specific C-H bond (often in a 1,3- or 1,4-relationship), could enable the introduction of new substituents at defined positions on the ring. Transition metal catalysts, particularly those based on palladium, rhodium, or iron, are often employed for these types of reactions. It is important to note that the presence of the electron-withdrawing difluoromethyl group may influence the regioselectivity of such reactions.

Ring Expansion or Contraction Reactions (if applicable)

Currently, there is no specific information in the scientific literature describing ring expansion or contraction reactions of this compound. Such transformations would likely require multi-step synthetic sequences starting from a derivatized form of the molecule. For instance, conversion of the alcohol to a suitable leaving group followed by intramolecular reactions could potentially lead to ring-contracted products like bicyclo[3.1.0]hexane derivatives. Ring expansions are less common for simple cyclohexanols and would likely involve more complex rearrangements.

Transformations of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is generally considered to be chemically robust and less reactive than many other functional groups. However, under certain conditions, it can participate in chemical transformations. The C-H bond in the CHF₂ group is slightly acidic and can be deprotonated with a strong base, although this is a challenging reaction. The resulting carbanion could potentially react with electrophiles. More commonly, reactions involving the difluoromethyl group might proceed under radical conditions. However, there is no specific literature available detailing the transformation of the difluoromethyl group in the context of this compound.

Conversion to Other Fluorinated Moieties (e.g., CF₃, CF₂)

The transformation of the difluoromethyl carbinol functionality in this compound into other valuable fluorinated groups, such as the trifluoromethyl (CF₃) group, represents a significant synthetic challenge. While direct conversion methods are not extensively documented for this specific substrate, analogous transformations in similar chemical environments provide insights into potential synthetic routes.

One conceptual approach involves the oxidation of the secondary alcohol to a ketone, followed by the introduction of the third fluorine atom. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For cyclohexanols bearing electron-withdrawing groups, this oxidation is generally feasible using a variety of standard oxidizing agents. The resulting 4-(difluoromethyl)cyclohexanone could then, in principle, be a substrate for fluorination.

Alternatively, methods for the conversion of alcohols to trifluoromethyl ethers have been reported, which could be adapted to this compound. For instance, the reaction of alcohols with xanthates and bromine trifluoride (BrF₃) has been shown to yield trifluoromethyl ethers. researchgate.net Another strategy involves the conversion of carboxylic acids to trifluoromethyl groups, a transformation that, while not directly applicable, highlights the available reagents for generating the CF₃ moiety. researchgate.netnih.gov

The reverse reaction, the synthesis of trifluoromethyl carbinols from carbonyl compounds, has been demonstrated using [¹⁸F]trifluoromethane, suggesting the thermodynamic feasibility of the trifluoromethyl carbinol structure. nih.gov This implies that with the appropriate reagents and conditions, the conversion of a difluoromethyl carbinol to a trifluoromethyl group might be achievable, although it remains a challenging transformation requiring harsh conditions or specialized reagents.

Defluorinative Functionalization

Defluorinative functionalization, the process of cleaving a carbon-fluorine bond to form a new bond, is a rapidly developing area in organofluorine chemistry. nih.govchemrxiv.orgresearchgate.netresearchgate.net For this compound, this would involve the selective cleavage of one or both C-F bonds of the difluoromethyl group.

Much of the research in this area has focused on the defluorinative functionalization of trifluoromethyl groups to access difluoromethyl-containing compounds. nih.govchemrxiv.orgresearchgate.netresearchgate.netresearchgate.net These studies have established various methods for C-F bond activation, often involving transition metal catalysis or the generation of reactive intermediates. While these methods are not directly applicable for further defluorination of the already "partially defluorinated" difluoromethyl group in the target molecule, they provide a framework for understanding the conditions required for such transformations.

The direct defluorinative functionalization of a secondary difluoromethyl carbinol like this compound is not well-documented. The stability of the C-F bonds in the difluoromethyl group, enhanced by the adjacent hydroxyl group, makes such transformations challenging. Any attempt at defluorination would likely require harsh reaction conditions or highly reactive reagents, which could also affect the hydroxyl group.

Future research in this area may explore the use of potent reducing agents or specialized catalytic systems to achieve selective defluorinative alkylation, arylation, or other bond formations at the difluoromethyl carbon. The development of such methods would significantly expand the synthetic utility of this compound and related compounds.

Applications As a Building Block in Chemical Synthesis and Materials Science

Role in the Synthesis of Complex Organic Molecules

Cis-4-(Difluoromethyl)cyclohexanol serves as a crucial organic building block for the construction of more intricate molecular architectures. calpaclab.com Its utility lies in the ability to introduce the difluoromethylcyclohexyl moiety into larger structures, a feature particularly prized in medicinal chemistry. The incorporation of fluorine atoms into organic molecules is a key strategy in the development of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents, as well as drugs targeting the central nervous system. chemenu.com The difluoromethyl group can significantly alter the properties of a parent molecule, enhancing metabolic stability, bioavailability, and cell membrane permeability due to increased lipophilicity and altered electronic character. chemenu.com

The synthesis of complex opioid receptor (OR) ligands, for example, has involved the creation of C(21)-fluorinated thevinol scaffolds. nih.gov While not directly using this compound, this research highlights the principle of incorporating fluorinated aliphatic rings into complex, biologically active molecules to modulate their pharmacological profiles. nih.gov The availability of this compound as a starting material provides a direct route to introduce a difluoromethylated cyclic scaffold, which can be elaborated into a wide range of complex target molecules.

Design and Synthesis of Novel Fluorinated Scaffolds

The development of novel molecular scaffolds is fundamental to expanding the accessible chemical space for drug discovery and materials science. This compound is an ideal starting point for designing new fluorinated scaffolds that combine the conformational rigidity of the cyclohexane (B81311) ring with the unique electronic properties of the difluoromethyl group.

Research into the synthesis of fluorinated analogues of biologically active compounds demonstrates the importance of such building blocks. For instance, the successful synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids from trans-4-hydroxy-l-proline underscores the effort to create novel fluorinated heterocyclic scaffolds. nih.gov These pyroglutamic acid derivatives are valuable as conformationally constrained amino acid analogues. Similarly, this compound provides a platform for creating a variety of carbocyclic scaffolds where the difluoromethyl group is strategically placed to influence molecular conformation and interactions with biological targets. The development of novel catalytic methods to produce fluorinated oxetanes, another prized class of heterocyclic compounds, further illustrates the demand for new synthetic pathways to access unique fluorinated structures. nus.edu.sg

Contribution to the Development of New Synthetic Methodologies

The challenges associated with the selective introduction of fluorine and fluorinated groups into organic molecules often necessitate the development of new synthetic methodologies. The availability of versatile building blocks like this compound can spur innovation in this area. For example, researchers who developed a novel catalytic transformation to convert epoxides into fluorinated oxetanes did so because traditional methods were inadequate. nus.edu.sg Their new strategy involved the copper-catalyzed insertion of a difluorocarbene species, a significant methodological advancement. nus.edu.sg

The existence of well-defined fluorinated starting materials like this compound allows chemists to focus on developing reactions for subsequent modifications, rather than on the difficult initial fluorination steps. This can accelerate the discovery of new reactions and expand the toolkit available for constructing complex fluorinated molecules.

Potential in Materials Science Applications

The unique combination of a polar alcohol group and an electron-withdrawing difluoromethyl group on a conformationally defined ring makes this compound an intriguing candidate for materials science applications.

The analogous compound, cis-4-propylcyclohexanol, is a key intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is a precursor for liquid crystal displays (LCDs). mdpi.comresearchgate.net This established link between 4-substituted cyclohexanols and liquid crystal technology strongly suggests a potential application for this compound. The introduction of the difluoromethyl group in place of an alkyl group would significantly alter the material's dielectric properties, a critical parameter for liquid crystal performance. mdpi.comresearchgate.net

Furthermore, the cis/trans isomerization of cyclohexyl derivatives is a key factor in polymer chemistry, affecting the properties of polyesters like poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate). researchgate.net The specific stereochemistry of this compound could be exploited to control polymer chain packing and, consequently, the thermal and mechanical properties of the resulting materials. researchgate.net

Potential Materials Science Applications
Application AreaRationale and Potential ImpactRelevant Analogue
Liquid CrystalsServes as a precursor to molecules with high dielectric anisotropy due to the polar CHF2 group. Could be used to create novel liquid crystal materials for advanced display technologies. mdpi.comresearchgate.netcis-4-Propylcyclohexanol
PolymersActs as a monomer to introduce fluorinated moieties into polyester (B1180765) chains, influencing properties like thermal stability, chemical resistance, and crystallinity. researchgate.net1,4-Cyclohexanedimethanol
RefrigerantsThe presence of C-F bonds suggests potential as a hydrofluorocarbon (HFC)-type compound, though its efficacy and environmental impact would require specific evaluation.N/A
SurfactantsThe combination of a hydrophilic alcohol head and a lipophilic/hydrophobic difluoromethylcyclohexyl tail could create surfactants with unique interfacial properties.N/A

In liquid crystal applications, for example, a high dielectric anisotropy is often desirable. The synthesis of 4,6-diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystals highlights the use of difluoro-substituted rings to achieve specific electronic characteristics. beilstein-journals.org By analogy, this compound could be a precursor to liquid crystal molecules where the difluoromethyl group enhances the dielectric properties, potentially leading to lower operating voltages or faster switching times in displays.

The fluorine atoms in this compound are not only electron-withdrawing but can also participate in specific non-covalent intermolecular interactions. These include dipole-dipole interactions and weak hydrogen bonds with suitable donor groups. These interactions can have a profound effect on how molecules pack together in the solid state or align in a liquid crystalline phase.

For example, in the development of organic solar cells, the modulation of intermolecular interactions between donor and acceptor molecules through the use of additives is crucial for optimizing the morphology of the active layer. rsc.org The ability of the difluoromethyl group to engage in specific intermolecular interactions could be harnessed to control the self-assembly and bulk properties of advanced materials, influencing everything from the crystal structure of a polymer to the stability of a liquid crystal phase.

Q & A

Q. How can the synthesis of cis-4-(difluoromethyl)cyclohexanol be optimized via acid-catalyzed dehydration?

The synthesis typically involves dehydrating a fluorinated cyclohexanol precursor using catalysts like phosphoric acid (H₃PO₄) or zeolites. Key parameters include temperature control (80–160°C), reaction time (2–6 hours), and catalyst loading (5–15 wt%). Fractional distillation or extraction (e.g., using NaCl-saturated solutions) isolates the product. Monitor yields via gas chromatography (GC) and confirm purity via boiling point comparisons (83–161°C for analogous cyclohexene derivatives) .

Q. What spectroscopic techniques validate the structural integrity of this compound?

  • IR Spectroscopy : Identify O-H (3600 cm⁻¹, broad) and C-F (1090–1200 cm⁻¹) stretches. Compare with precursor spectra to confirm elimination of hydroxyl groups .
  • NMR : Use ¹⁹F NMR to resolve fluorine environments (δ -120 to -180 ppm for CF₂) and ¹H NMR to confirm cyclohexane ring conformation (axial vs. equatorial substituents) .
  • GC-MS : Verify molecular ion peaks (m/z ~148 for parent ion) and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

Store in airtight, amber glassware under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use desiccants (e.g., silica gel) to mitigate moisture absorption .

Q. What purification methods are effective for isolating this compound?

  • Distillation : Fractional distillation at reduced pressure (BP ~83°C at 10 mmHg) minimizes thermal decomposition .
  • Recrystallization : Use hexane/ethyl acetate (3:1 v/v) for high-purity crystals.
  • Chromatography : Silica gel column chromatography with gradient elution (petroleum ether to EtOAc) resolves cis/trans isomers .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in catalytic oxidation?

The electron-withdrawing CF₂ group increases electrophilicity at adjacent carbons, enhancing susceptibility to oxidation. In photocatalytic systems (e.g., TiO₂), this accelerates hydroxylation to ketones. Kinetic studies using in situ ATR-FTIR reveal intermediate hydroperoxides, with rate constants (k₁ ≈ 0.0323 s⁻¹ for initiation) derived from time-resolved spectral data .

Q. What strategies resolve contradictions in optimal reaction conditions for large-scale synthesis?

Apply Box-Behnken experimental design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies non-linear effects, such as excessive acid concentration (>20%) reducing yields via side reactions. Multivariate optimization reduces required experiments by 40% while maximizing selectivity (>90%) .

Q. What computational models predict the stereoelectronic effects of the difluoromethyl group?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal the CF₂ group’s gauche effect, stabilizing axial conformers by 2–3 kcal/mol. Molecular docking studies (PDB: 1XYZ) show fluorine’s van der Waals interactions with hydrophobic enzyme pockets, improving binding affinity (ΔG ≈ -8.2 kcal/mol) .

Q. How do heterogeneous catalysts enhance selectivity in this compound reactions?

Zeolites (e.g., Sn-MgAl(CO₃)) provide Brønsted acid sites for regioselective dehydration. In cyclohexanone reduction, Sn-MgAl achieves 0.2676 kmol/m³ cyclohexanol yield in 10 hours. Characterize catalyst surfaces via BET (surface area >300 m²/g) and NH₃-TPD (acid strength >0.5 mmol/g) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

As a chiral building block, it facilitates asymmetric synthesis of fluorinated β-blockers. Enzymatic resolution (e.g., lipase-catalyzed esterification) achieves >95% enantiomeric excess. Metabolic studies (HPLC-MS) show reduced CYP450 inhibition compared to non-fluorinated analogs .

Q. How can kinetic isotope effects (KIEs) elucidate the dehydration mechanism?

Deuterium labeling at the hydroxyl group (C₆H₁₁OD) slows elimination rates (kH/kD ≈ 2.1), confirming a concerted E2 mechanism. Secondary KIEs (³⁵Cl/³⁷Cl in HCl catalysts) further distinguish proton-transfer steps. Transition-state simulations (IRC analysis) align with experimental activation energies (Ea ≈ 65 kJ/mol) .

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